Thiolactomycin
Overview
Description
Thiolactomycin is a thiotetronate antibiotic that selectively targets bacterial fatty acid biosynthesis. It inhibits the β-ketoacyl-acyl carrier protein synthases, which are crucial enzymes in the fatty acid synthesis pathway. This compound has shown effectiveness in infection models of Mycobacterium tuberculosis and continues to attract interest as a template for drug discovery .
Mechanism of Action
Target of Action
Thiolactomycin primarily targets the β-ketoacyl-acyl carrier protein synthases (KASI/II) that catalyze chain elongation on the type II (dissociated) fatty acid synthase . These enzymes are crucial for bacterial fatty acid biosynthesis . This compound is also reported to be a novel reversible dual inhibitor of D-amino acid oxidase (DAO) and D-Aspartate oxidase (DDO) .
Mode of Action
This compound selectively inhibits its targets by binding to them, leading to the disruption of their normal function . Specifically, it irreversibly binds to fatty acid synthase, particularly the β-ketoacyl-acyl carrier protein synthase (FabH, FabB, and FabF condensation enzymes) . This interaction results in the inhibition of the enzymes’ activity, thereby disrupting the process of fatty acid biosynthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By inhibiting the β-ketoacyl-acyl carrier protein synthases, this compound prevents the chain elongation process essential for the synthesis of fatty acids . This disruption can lead to downstream effects such as the inhibition of bacterial growth, as fatty acids are key constituents of the bacterial cell wall .
Pharmacokinetics
Its effectiveness in in vivo infection models of mycobacterium tuberculosis suggests that it has sufficient bioavailability to exert its antibacterial effects .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting fatty acid biosynthesis, this compound compromises the integrity of the bacterial cell wall, leading to the inhibition of bacterial growth . It has proved effective in in vivo infection models of Mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
Thiolactomycin interacts with the β-ketoacyl-acyl carrier protein synthases (KASI/II) that catalyse chain elongation on the type II (dissociated) fatty acid synthase . This interaction inhibits the synthesis of fatty acids, a crucial component for bacterial cell viability . This compound exhibits a broad antibacterial spectrum and particularly potent activity against Salmonella, Serratia, and Bacteroides .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting the fatty acid synthase system. In Escherichia coli, for example, it has been found to inhibit two of the six individual enzymes of the fatty acid synthase system . This inhibition leads to a decrease in the production of fatty acids, affecting the overall function of the cell .
Molecular Mechanism
This compound’s mechanism of action involves binding to the β-ketoacyl-acyl carrier protein synthases (KASI/II), inhibiting their ability to catalyse chain elongation on the type II fatty acid synthase . This results in the inhibition of fatty acid synthesis, disrupting the normal functioning of the bacterial cell .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not widely reported, it is known that this compound exhibits relatively poor in vitro antibacterial activity but paradoxically has good efficacy in animal infection models .
Dosage Effects in Animal Models
This compound has been found to be effective in in vivo infection models of Mycobacterium tuberculosis . Specific dosage effects in animal models are not extensively documented in the literature.
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid biosynthesis . It interacts with the β-ketoacyl-acyl carrier protein synthases (KASI/II), inhibiting their ability to catalyse chain elongation on the type II fatty acid synthase .
Subcellular Localization
The subcellular localization of this compound is not extensively documented in the literature. Given its mechanism of action, it is likely that this compound localizes to the sites of fatty acid synthesis within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiolactomycin is produced by certain strains of actinomycetes, particularly those belonging to the genus Nocardia. The biosynthesis involves a novel iterative polyketide synthase-nonribosomal peptide synthetase pathway . The sulfur atom required for the thiotetronate ring formation is supplied by a cysteine desulfurase and a sulfur transferase .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the producing strains of actinomycetes. The fermentation broth is then extracted, and the compound is purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Thiolactomycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol form.
Substitution: Various substitution reactions can occur at the thiolactone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Thiolactomycin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying thiotetronate antibiotics and their biosynthesis.
Biology: this compound is used to study bacterial fatty acid biosynthesis and its inhibition.
Medicine: It is being explored as a potential drug candidate for treating infections caused by Mycobacterium tuberculosis and other bacteria.
Industry: this compound and its derivatives are being investigated for their potential use in developing new antibiotics and other therapeutic agents
Comparison with Similar Compounds
Thiotetromycin: Another thiotetronate antibiotic with a similar mechanism of action.
Thiotetroamide: A thiotetronate compound with potent antibacterial activity.
Cerulenin: An antifungal antibiotic that also inhibits fatty acid synthesis but through a different mechanism.
Uniqueness of Thiolactomycin: this compound is unique due to its selective inhibition of the β-ketoacyl-acyl carrier protein synthases in the type II fatty acid synthase system. This selective inhibition makes it a valuable tool for studying bacterial fatty acid biosynthesis and a promising candidate for developing new antibiotics .
Properties
IUPAC Name |
(5R)-4-hydroxy-3,5-dimethyl-5-[(1E)-2-methylbuta-1,3-dienyl]thiophen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-5-7(2)6-11(4)9(12)8(3)10(13)14-11/h5-6,12H,1H2,2-4H3/b7-6+/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQNUQSGEWNWKV-XUIVZRPNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(SC1=O)(C)C=C(C)C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@](SC1=O)(C)/C=C(\C)/C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041139 | |
Record name | Thiolactomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82079-32-1 | |
Record name | Thiolactomycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82079-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiolactomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,5-Dimethyl-5-(2-Methyl-Buta-1,3-Dienyl)-5h-Thiophen-2-One | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04302 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thiolactomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Thiolactomycin and what makes it a promising target for drug development?
A1: this compound (TLM) is a naturally occurring antibiotic produced by specific bacteria, including species of Nocardia and Streptomyces. [] Its unique structure, featuring a thiolactone ring, attracted significant interest due to its potent and selective inhibition of bacterial fatty acid synthesis (FAS), a crucial process for bacterial survival. [, , ] This selectivity for bacterial FAS, specifically the type II dissociated form found in bacteria and plants, makes it an attractive candidate for developing new antimicrobial agents with minimal impact on human cells, which utilize type I FAS. [, , ]
Q2: How does this compound exert its antibacterial effect?
A2: this compound primarily targets the β-ketoacyl-acyl carrier protein (ACP) synthases, essential enzymes in the bacterial type II fatty acid synthesis pathway (FASII). [, ] By inhibiting these enzymes, specifically KasA and KasB in Mycobacterium tuberculosis, TLM disrupts the elongation cycle of fatty acid synthesis, ultimately leading to bacterial growth inhibition and death. [, , ]
Q3: Which specific enzymes in the FASII pathway are targeted by this compound?
A3: Research indicates that this compound preferentially targets the β-ketoacyl-ACP synthases, specifically KasA and KasB, in the FASII pathway of Mycobacterium tuberculosis. [] This selectivity stems from its ability to bind more tightly to the acyl-enzyme intermediates of these enzymes. [] While TLM also inhibits the E. coli condensing enzymes FabB (KAS I) and FabF (KAS II), it displays a slower onset of inhibition with FabB. [] Interestingly, overexpression of FabB in E. coli can confer resistance to TLM. [, ]
Q4: Can you provide a detailed description of this compound's structure?
A4: this compound is characterized by the molecular formula C11H14O2S and possesses a molecular weight of 210.28 g/mol. [, ] Its structure comprises a thiolactone ring, a five-membered ring containing both a sulfur and an ester functional group, which is substituted with a methyl group and a (2E,5E)-2,4-dimethylhepta-2,5-dienyl side chain. [, ] The absolute configuration of the naturally occurring form has been revised to (5R) based on total synthesis and optical rotation studies. [, ]
Q5: How do structural modifications of this compound impact its activity?
A6: Research indicates that even minor alterations to this compound's structure can significantly influence its inhibitory activity. [, , ] For instance, reducing the double bonds in the diene side chain or introducing bulky substituents at the C5 position disrupts its interaction with the target enzymes, leading to reduced potency. [, ] Conversely, replacing the hydroxyl group at the C4 position with other functional groups, like alkoxy groups, has been shown to enhance the inhibitory activity against Plasmodium falciparum growth. []
Q6: Have any this compound derivatives shown promise as potential antimalarials?
A7: Yes, several this compound analogues have demonstrated encouraging activity against the malaria parasite, Plasmodium falciparum. [, ] Specifically, modifications at the C4 position, such as alkylation of the hydroxyl group, led to derivatives with significantly increased potency against parasite growth, surpassing the efficacy of the parent compound. [, ]
Q7: What is the role of computational chemistry in understanding and improving this compound's activity?
A8: Computational chemistry plays a crucial role in elucidating this compound's interactions with its target enzymes and in guiding the development of more potent analogues. [, ] Molecular docking studies, for example, help visualize the binding mode of TLM and its derivatives within the active site of target enzymes like Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase III (mtFabH). [, ] These insights, combined with 3D quantitative structure–activity relationship (3D-QSAR) analyses, can predict the activity of new analogues and guide medicinal chemistry efforts towards optimizing their potency and selectivity. [, ]
Q8: Are there any known mechanisms of resistance to this compound in bacteria?
A9: Yes, resistance to this compound has been observed in various bacterial species. One mechanism involves the upregulation of efflux pumps, such as the EmrAB efflux pump in Escherichia coli, which actively expel TLM from the bacterial cell, reducing its intracellular concentration and effectiveness. [, ] Another mechanism involves mutations in the target enzyme, β-ketoacyl-acyl carrier protein synthase I (FabB). For example, a specific missense mutation in the fabB gene of E. coli leads to a TLM-resistant variant of the enzyme. [] This highlights the importance of considering potential resistance mechanisms when developing TLM-based antibiotics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.